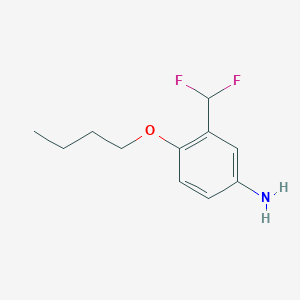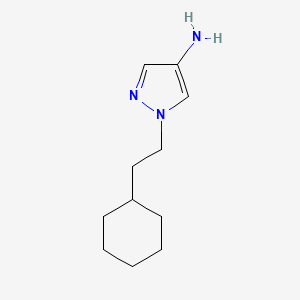
4-Bromo-2-(cyclobutoxy)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(cyclobutoxy)thiazole is an organic compound with the molecular formula C7H8BrNOS. It is a thiazole derivative, characterized by a bromine atom at the 4-position and a cyclobutoxy group at the 2-position of the thiazole ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(cyclobutoxy)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Cyclobutoxy Group Introduction: The cyclobutoxy group can be introduced via nucleophilic substitution reactions, where a suitable cyclobutyl halide reacts with the thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, purification processes, and waste management.
化学反応の分析
Types of Reactions
4-Bromo-2-(cyclobutoxy)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to a variety of substituted thiazoles.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Cycloaddition Reactions: The thiazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted thiazole, while oxidation might produce a sulfoxide or sulfone derivative.
科学的研究の応用
4-Bromo-2-(cyclobutoxy)thiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its potential bioactivity.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Bromo-2-(cyclobutoxy)thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the cyclobutoxy group can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
4-Bromo-2-(thiomethyl)thiazole: Similar structure but with a thiomethyl group instead of a cyclobutoxy group.
2-Bromo-4-thiazolecarboxylic acid: Contains a carboxylic acid group, offering different reactivity and applications.
4-Bromo-2-formylthiazole: Features a formyl group, which can participate in different types of chemical reactions.
Uniqueness
4-Bromo-2-(cyclobutoxy)thiazole is unique due to the presence of the cyclobutoxy group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for research and development.
特性
分子式 |
C7H8BrNOS |
|---|---|
分子量 |
234.12 g/mol |
IUPAC名 |
4-bromo-2-cyclobutyloxy-1,3-thiazole |
InChI |
InChI=1S/C7H8BrNOS/c8-6-4-11-7(9-6)10-5-2-1-3-5/h4-5H,1-3H2 |
InChIキー |
QGCOAHFQSWOTRP-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)OC2=NC(=CS2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12080837.png)









![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)
